

Spectroscopic Analysis of 2-Pentenal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pentenal

Cat. No.: B073810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-pentenal**, a five-carbon unsaturated aldehyde of interest in various fields of chemical research. The information presented herein is intended to serve as a comprehensive reference for the identification, characterization, and structural elucidation of this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of trans-**2-pentenal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of trans-**2-pentenal** provides detailed information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).

Assignment (Proton)	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H1 (Aldehydic)	~9.51	Doublet of doublets	$J \approx 7.5, 1.5$
H2	~6.12	Doublet of triplets	$J \approx 15.7, 1.5$
H3	~6.86	Doublet of triplets	$J \approx 15.7, 6.8$
H4 (Methylene)	~2.32	Quintet	$J \approx 7.4$
H5 (Methyl)	~1.11	Triplet	$J \approx 7.5$

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their chemical environment.

Assignment (Carbon)	Chemical Shift (δ) in ppm
C1 (Carbonyl)	~193.6
C2	~135.5
C3	~155.0
C4	~25.8
C5	~12.2

Infrared (IR) Spectroscopy

The IR spectrum of **2-pentenal** highlights the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2970	Medium-Strong	C-H stretch (alkane)
~2875, ~2730	Medium	C-H stretch (aldehyde)
~1690	Strong	C=O stretch (conjugated aldehyde)
~1640	Medium	C=C stretch (alkene)
~975	Strong	=C-H bend (trans alkene)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-pentenal** results in the formation of a molecular ion and characteristic fragment ions, which are useful for determining the molecular weight and structural features.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
84	~40	[M] ⁺ (Molecular Ion)
83	~45	[M-H] ⁺
55	100	[M-CHO] ⁺ (Base Peak)
41	~60	[C ₃ H ₅] ⁺
39	~55	[C ₃ H ₃] ⁺
29	~50	[CHO] ⁺
27	~40	[C ₂ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

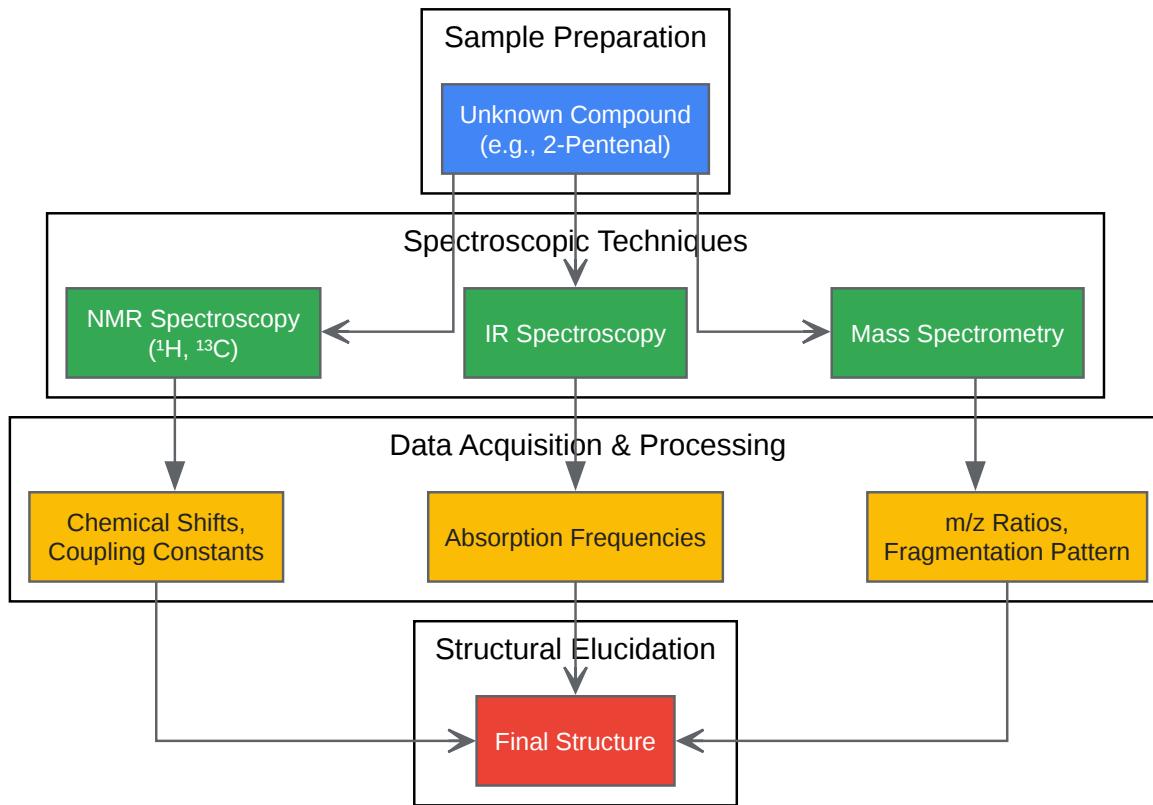
2.1.1. ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: A sample of **2-pentenal** (approximately 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through shimming.
 - For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

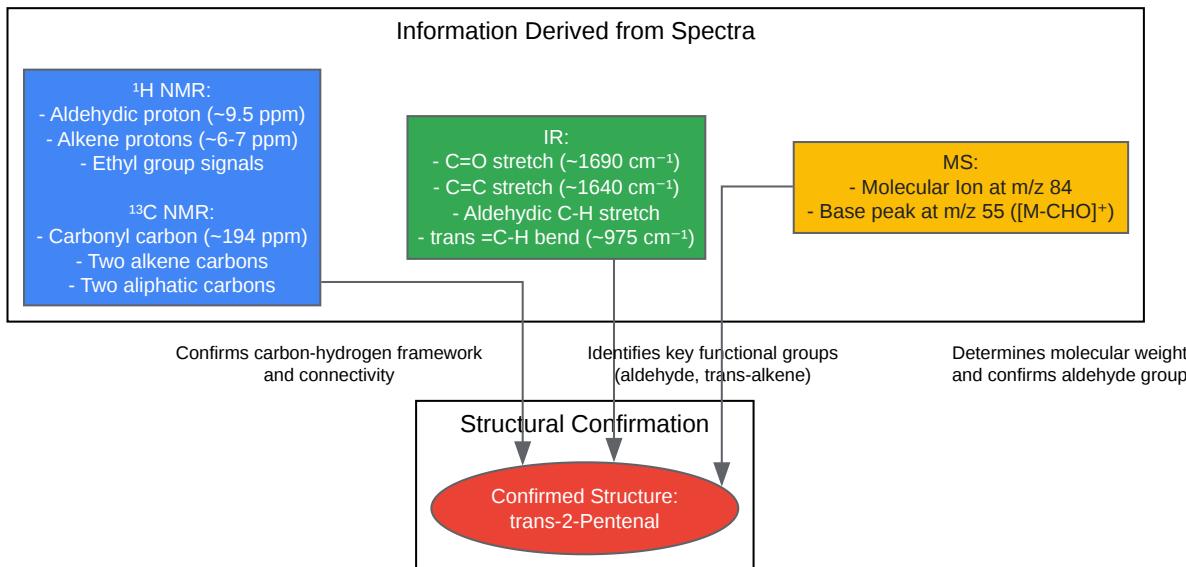
- Sample Preparation: For a neat liquid sample like **2-pentenal**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.
- Instrumentation: A Fourier-transform infrared spectrometer is used.
- Data Acquisition:

- A background spectrum of the clean, empty salt plates is recorded.
- The prepared sample is placed in the spectrometer's sample holder.
- The sample spectrum is acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm^{-1}).
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).


Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the volatile **2-pentenal** sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion probe. The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M^+), and to fragment into smaller, charged ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Methodologies


The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for the structural elucidation of **2-pentenal**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Structural Elucidation of 2-Pentenal

[Click to download full resolution via product page](#)

Caption: Combining spectroscopic data for **2-Pentenal**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Pentenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073810#spectroscopic-data-of-2-pentenal-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b073810#spectroscopic-data-of-2-pentenal-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com